Cas no 76319-53-4 ((aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate (aS)-a-Methylbenzenemethanamine)

(aR)-2-フルオロ-α-メチル-1,1'-ビフェニル-4-アセテートと(aS)-α-メチルベンゼンメタンアミンは、光学活性を有する重要なキラル化合物です。(aR)-2-フルオロ体は芳香族アセテート構造を持ち、医薬品中間体としての応用が期待されます。一方、(aS)-アミン体は不斉中心を有するベンジルアミン誘導体で、不斉合成におけるキラル補助剤や触媒配位子として有用です。両化合物とも高い立体選択性を示し、光学純度の保持に優れている点が特徴です。特にフッ素原子の導入により、代謝安定性や膜透過性の向上が図れる可能性があります。これらの特性から、創薬化学や精密有機合成における高機能な構築単位としての利用価値が高いです。

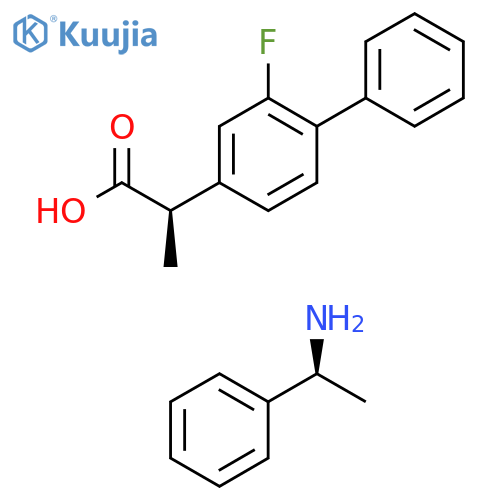

76319-53-4 structure

商品名:(aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate (aS)-a-Methylbenzenemethanamine

CAS番号:76319-53-4

MF:C23H24FNO2

メガワット:365.440569877625

CID:5049920

(aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate (aS)-a-Methylbenzenemethanamine 化学的及び物理的性質

名前と識別子

-

- (αR)-2-Fluoro-α-methyl[1,1''-biphenyl]-4-acetate (αS)-α-Methylbenzenemethanamine

- (αR)-2-Fluoro-α-methyl[1,1'-biphenyl]-4-acetate (αS)-α-Methylbenzenemethanamine

- (aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate (aS)-a-Methylbenzenemethanamine

-

- インチ: 1S/C15H13FO2.C8H11N/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;1-7(9)8-5-3-2-4-6-8/h2-10H,1H3,(H,17,18);2-7H,9H2,1H3/t10-;7-/m10/s1

- InChIKey: SXXYXEUZKYVLQA-JIJBYVMQSA-N

- ほほえんだ: [C@H](C1C=CC=CC=1)(N)C.FC1C=C([C@@H](C)C(=O)O)C=CC=1C1C=CC=CC=1

(aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate (aS)-a-Methylbenzenemethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M763195-50g |

(aR)-2-Fluoro-a-methyl[1,1'-biphenyl]-4-acetate (aS)-a-Methylbenzenemethanamine |

76319-53-4 | 50g |

$ 1736.00 | 2023-09-06 | ||

| TRC | M763195-10g |

(aR)-2-Fluoro-a-methyl[1,1'-biphenyl]-4-acetate (aS)-a-Methylbenzenemethanamine |

76319-53-4 | 10g |

$ 224.00 | 2023-09-06 | ||

| TRC | M763195-1g |

(aR)-2-Fluoro-a-methyl[1,1'-biphenyl]-4-acetate (aS)-a-Methylbenzenemethanamine |

76319-53-4 | 1g |

$ 63.00 | 2023-09-06 | ||

| TRC | M763195-10000mg |

(aR)-2-Fluoro-a-methyl[1,1'-biphenyl]-4-acetate (aS)-a-Methylbenzenemethanamine |

76319-53-4 | 10g |

$224.00 | 2023-05-17 | ||

| TRC | M763195-50000mg |

(aR)-2-Fluoro-a-methyl[1,1'-biphenyl]-4-acetate (aS)-a-Methylbenzenemethanamine |

76319-53-4 | 50g |

$1734.00 | 2023-05-17 | ||

| TRC | M763195-1000mg |

(aR)-2-Fluoro-a-methyl[1,1'-biphenyl]-4-acetate (aS)-a-Methylbenzenemethanamine |

76319-53-4 | 1g |

$64.00 | 2023-05-17 |

(aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate (aS)-a-Methylbenzenemethanamine 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

76319-53-4 ((aR)-2-Fluoro-a-methyl1,1'-biphenyl-4-acetate (aS)-a-Methylbenzenemethanamine) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量